N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-methylcyclohexanamine
Overview
Description
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-methylcyclohexanamine is a synthetic organic compound characterized by the presence of a brominated aromatic ring and a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-methylcyclohexanamine typically involves the following steps:
Bromination: The starting material, 2,4-dimethoxybenzyl alcohol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Formation of the Intermediate: The brominated product is then reacted with cyclohexanone in the presence of a base such as sodium hydride (NaH) to form the intermediate.
Reductive Amination: The intermediate undergoes reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-methylcyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-methylcyclohexanamine involves its interaction with specific molecular targets. The brominated aromatic ring and the cyclohexanamine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. For instance, it may bind to serotonin receptors, influencing neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine: A hallucinogenic compound with high affinity for serotonin receptors.
5-Bromo-2-methyl-2-pentene: A brominated compound used in organic synthesis.
Uniqueness: N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-methylcyclohexanamine is unique due to its specific structural features, such as the combination of a brominated aromatic ring and a cyclohexanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-methylcyclohexanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c1-18(13-7-5-4-6-8-13)11-12-9-14(17)16(20-3)10-15(12)19-2/h9-10,13H,4-8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSYZDQNMLCCCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1OC)OC)Br)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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